Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group, an ethoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring. The chloromethyl and ethoxyphenyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the chloromethyl group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical and chemical properties.
Biological Activity
Ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN2O4 with a molecular weight of approximately 324.76 g/mol. The compound features a chloromethyl group at the 6-position and an ethoxyphenyl substituent at the 4-position of the tetrahydropyrimidine ring.
Key Properties:
- Molecular Weight: 324.76 g/mol
- Melting Point: Approximately 208 °C
- Appearance: White to almost white powder
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit various biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibitory effects. This compound has been studied for its potential in these areas.
Antibacterial Activity
A study highlighted the antibacterial efficacy of similar tetrahydropyrimidine compounds against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In vitro studies have shown that derivatives of this compound possess antifungal properties against Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Antitumor Activity
Research has indicated that certain tetrahydropyrimidines can inhibit cell proliferation in cancer cell lines. For instance, a derivative similar to this compound exhibited cytotoxic effects on A431 vulvar epidermal carcinoma cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Findings suggest moderate inhibition of AChE with a reported IC50 value of approximately 157.31 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial and Antitubercular Studies : A systematic investigation into derivatives of tetrahydropyrimidines showed promising results against tuberculosis bacteria, indicating a potential pathway for developing new antitubercular agents .
- Synthesis and Characterization : The synthesis of ethyl tetrahydropyrimidines followed by biological testing revealed that modifications at various positions significantly affect their biological activities. For example, the introduction of different substituents on the phenyl ring altered their antibacterial potency .
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds might interact with specific cellular targets involved in metabolic pathways critical for bacterial survival .
Properties
Molecular Formula |
C16H19ClN2O4 |
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Molecular Weight |
338.78 g/mol |
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19ClN2O4/c1-3-22-12-8-6-5-7-10(12)14-13(15(20)23-4-2)11(9-17)18-16(21)19-14/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21) |
InChI Key |
AREJURYBKJAQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CCl)C(=O)OCC |
Origin of Product |
United States |
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